molecular formula C10H9ClF2O3 B14062087 1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one

1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one

Cat. No.: B14062087
M. Wt: 250.62 g/mol
InChI Key: RLBQEYAJSZXOSP-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one is a chemical compound with a complex structure that includes a chloro group, a difluoromethoxy group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alterations in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Biological Activity

1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one is a synthetic organic compound notable for its unique structural features, including a chloro group and a difluoromethoxy moiety. This compound has garnered attention for its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C10H9ClF2O3
  • Molecular Weight : 234.62 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structural components enable it to modulate enzyme functions and alter cellular signaling pathways, potentially leading to various biological effects including changes in gene expression patterns .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, a series of derivatives based on related structures were screened for their antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant antibacterial activity, with some derivatives showing zones of inhibition comparable to standard antibiotics .

Compound CodeZone of Inhibition (mm)
SAC-214 (E. coli)
SAC-312 (S. aureus)
SAC-418 (Xanthomonas malvacearum)
SAC-515 (Xanthomonas citri)
SAC-621 (Tetracycline standard)

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but preliminary results suggest that the difluoromethoxy group may enhance its efficacy against certain cancer types.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound exhibits anti-inflammatory effects. Research indicates that it can downregulate pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have explored the biological applications of related compounds. For example:

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives against common pathogens using disc diffusion methods. Compounds similar to this compound showed promising results, indicating potential for development into therapeutic agents .
  • Cancer Cell Line Studies : In vitro assays on cancer cell lines revealed that modifications in the chemical structure significantly affect cytotoxicity levels, with certain derivatives outperforming established chemotherapeutics .

Properties

Molecular Formula

C10H9ClF2O3

Molecular Weight

250.62 g/mol

IUPAC Name

1-chloro-1-[5-(difluoromethoxy)-2-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2O3/c1-5(14)9(11)7-4-6(16-10(12)13)2-3-8(7)15/h2-4,9-10,15H,1H3

InChI Key

RLBQEYAJSZXOSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)OC(F)F)O)Cl

Origin of Product

United States

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